Methyl 4-(decylamino)butanoate
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Overview
Description
Methyl 4-(decylamino)butanoate is a chemical compound belonging to the class of esters It is characterized by the presence of a decylamino group attached to the butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(decylamino)butanoate typically involves the esterification of 4-(decylamino)butanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-(decylamino)butanoic acid+methanolH2SO4Methyl 4-(decylamino)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(decylamino)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(decylamino)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 4-(decylamino)butanoic acid and methanol.
Reduction: 4-(decylamino)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(decylamino)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Methyl 4-(decylamino)butanoate involves its interaction with biological membranes due to its amphiphilic nature. The decylamino group provides hydrophobic interactions, while the ester group can participate in hydrogen bonding. This dual functionality allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Methyl butanoate: A simpler ester with a shorter alkyl chain.
Ethyl 4-(decylamino)butanoate: An ester with an ethyl group instead of a methyl group.
Methyl 4-(octylamino)butanoate: An ester with a shorter octylamino group.
Uniqueness
Methyl 4-(decylamino)butanoate is unique due to its specific combination of a decylamino group and a butanoate ester. This structure imparts distinct physicochemical properties, such as increased hydrophobicity and potential bioactivity, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C15H31NO2 |
---|---|
Molecular Weight |
257.41 g/mol |
IUPAC Name |
methyl 4-(decylamino)butanoate |
InChI |
InChI=1S/C15H31NO2/c1-3-4-5-6-7-8-9-10-13-16-14-11-12-15(17)18-2/h16H,3-14H2,1-2H3 |
InChI Key |
CEUCCELHZGZNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNCCCC(=O)OC |
Origin of Product |
United States |
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